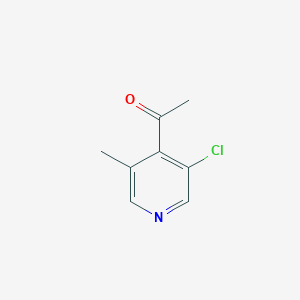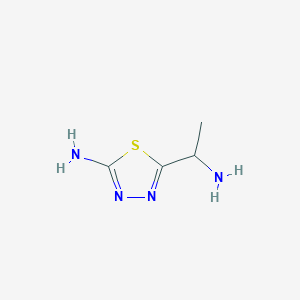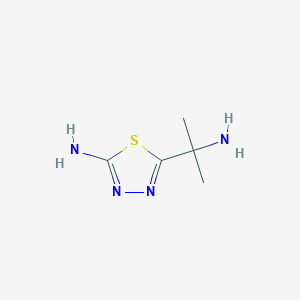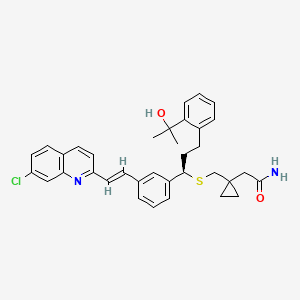
Unii-K63ldh5T7D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The introduction to this topic involves the exploration of various compounds and their synthesis, molecular structure, and properties. This includes the study of compounds with specific configurations and their magnetic, structural, and reactivity characteristics.
Synthesis Analysis
Synthesis involves the creation of complex compounds from simpler precursors. For instance, the synthesis of mononuclear and tetranuclear compounds derived from hexadentate Schiff base ligands showcases the intricacy involved in forming compounds with specific magnetic properties (Nayak et al., 2006).
Molecular Structure Analysis
The analysis of molecular structures is crucial in understanding the properties and reactivity of compounds. Studies like the determination of nine-coordinate complexes with nitrilotriacetic acid illustrate the detailed examination of crystal and molecular structures (Wang et al., 2002).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of compounds is essential for predicting their behavior in different conditions. Research on the formation of molecule-based magnets through bimetallic three-dimensional oxalate networks provides insight into the magnetic properties of these compounds (Coronado et al., 2001).
Physical Properties Analysis
The physical properties of compounds, such as their crystal structures and optical properties, are key to understanding their applications. The study of compounds like K18Bi8I42(I2)0.5·14H2O and its structural and optical characteristics sheds light on the importance of crystal engineering (Shestimerova et al., 2018).
Chemical Properties Analysis
Analysis of chemical properties, including reactivity and stability, is vital for the development of new materials and compounds. The exploration of molecular U(2+) complexes and their reactivity provides an example of how new compounds can be synthesized and characterized for specific applications (Windorff et al., 2016).
科学的研究の応用
Advancements in Materials Science : Researchers focus on the development of novel materials and their applications across various industries, including electronics. Such advancements are crucial for technological evolution, from vacuum tubes to semiconductors and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Translating Research : Educational programs aimed at translating scientific research into practical innovations and ventures are highlighted, focusing on STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environments for Environmental Models : The design of collaborative distributed computing environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), shows the importance of collaboration among geographically dispersed scientists (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nanotechnology for Drug Delivery : The exploration of nanotechnology in medicine, particularly for drug delivery systems, illustrates how nanoscale materials can be utilized for targeted therapeutic applications. This research area promises significant advancements in treating diseases like cancer through innovative drug delivery mechanisms (Cotí, Belowich, Liong, Ambrogio, Lau, Khatib, Zink, Khashab, & Stoddart, 2009).
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYITTCDIONXIV-TZIWLTJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast cyclopropaneacetamide | |
CAS RN |
866923-63-9 |
Source


|
| Record name | Montelukast cyclopropaneacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST CYCLOPROPANEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

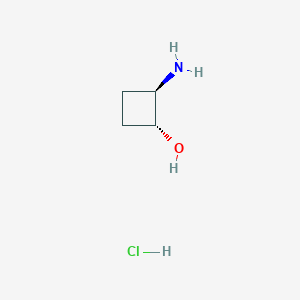
![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)
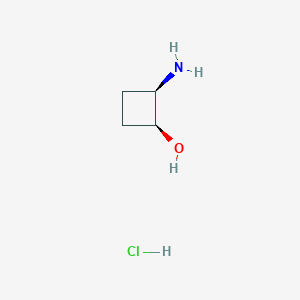
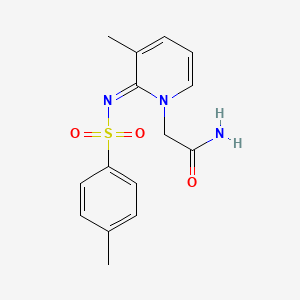
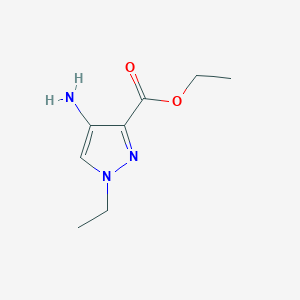
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
